3,4-dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanone

Physical property differentiation Process chemistry Solid-state handling

3,4-Dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanone (CAS 147644-07-3), also referred to as 3,4-(trimethylenedioxy)benzophenone, is a bicyclic benzophenone derivative characterized by a fused 1,5-benzodioxepin ring system. With a molecular formula of C₁₆H₁₄O₃ and a molecular weight of 254.28 g/mol, it is a lipophilic compound (XLogP3 = 2.6) that lacks hydrogen-bond donors but possesses three hydrogen-bond acceptor sites.

Molecular Formula C16H14O3
Molecular Weight 254.28 g/mol
CAS No. 147644-07-3
Cat. No. B119015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanone
CAS147644-07-3
Molecular FormulaC16H14O3
Molecular Weight254.28 g/mol
Structural Identifiers
SMILESC1COC2=C(C=C(C=C2)C(=O)C3=CC=CC=C3)OC1
InChIInChI=1S/C16H14O3/c17-16(12-5-2-1-3-6-12)13-7-8-14-15(11-13)19-10-4-9-18-14/h1-3,5-8,11H,4,9-10H2
InChIKeyATBWIKKKUXNBHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanone (CAS 147644-07-3): Core Chemical Identity and Procurement Baseline


3,4-Dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanone (CAS 147644-07-3), also referred to as 3,4-(trimethylenedioxy)benzophenone, is a bicyclic benzophenone derivative characterized by a fused 1,5-benzodioxepin ring system. With a molecular formula of C₁₆H₁₄O₃ and a molecular weight of 254.28 g/mol, it is a lipophilic compound (XLogP3 = 2.6) that lacks hydrogen-bond donors but possesses three hydrogen-bond acceptor sites [1]. The compound is commercially available at research-grade purity (typically 98%) from multiple suppliers . Its core utility derives from the benzophenone scaffold, where the trimethylenedioxy bridge imparts conformational constraints that differentiate it from the non-bridged parent 3,4-dihydroxybenzophenone, and from related benzodioxepin derivatives featuring alternative substituents at the phenyl ring or varied positions of the carbonyl group.

Why 3,4-Dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanone Cannot Be Interchanged with Simple Benzophenone Analogs


Simple benzophenone analogs such as 3,4-dihydroxybenzophenone or 4-methylbenzophenone lack the trimethylenedioxy bridge that rigidifies the molecular geometry of 3,4-dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanone. This conformational restriction alters both the physical properties—the target compound exhibits a markedly lower melting point (72 °C) compared to 3,4-dihydroxybenzophenone (148 °C) [1]—and the electronic environment of the carbonyl pharmacophore. Regioisomeric variants such as 4-phenyl-3,4-dihydro-2H-1,5-benzodioxepin-2-one, where the carbonyl is positioned at the 2-position of the dioxepin ring, display distinct antimicrobial activity profiles [2]. Furthermore, substituent modifications on the phenyl ring (e.g., bromo, methoxy, or hydroxy derivatives) introduce additional potency shifts versus different microbial strains, while also altering metabolic stability and solubility [3]. These structure-activity relationships demonstrate that even closely related benzodioxepin derivatives are not functionally interchangeable, necessitating compound-specific selection.

Quantitative Differentiation Evidence for 3,4-Dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanone Versus Key Comparators


Melting Point Depression: Enhanced Processability of the Trimethylenedioxy Derivative Over Parent 3,4-Dihydroxybenzophenone

3,4-Dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanone exhibits a melting point of 72 °C, which is substantially lower than that of its non-bridged parent compound 3,4-dihydroxybenzophenone (reported range 144–152 °C, consensus mean ~148 °C) [1]. This represents a melting point depression of approximately 76 °C. The lower melting point facilitates improved processability during formulation, recrystallization, and melt-based processing steps, reducing energy input requirements and the risk of thermal degradation for heat-sensitive downstream applications.

Physical property differentiation Process chemistry Solid-state handling

Synthetic Accessibility: High-Yield One-Step Synthesis Confers Procurement Advantage Over Multi-Step Benzodioxepin Derivatives

The target compound can be synthesized via a one-step cyclization reaction between 3,4-dihydroxybenzophenone and 1,3-dibromopropane, achieving a reported yield of approximately 93% . This is a significant synthetic advantage over related 3-substituted-aminomethyl-3-hydroxy-3,4-dihydro-2H-1,5-benzodioxepins, which require multi-step syntheses involving acylation, alkylation, and amination steps [1]. The high yield and operational simplicity directly correlate with lower procurement costs and shorter lead times for bulk custom synthesis requests.

Synthetic efficiency Procurement cost Scalability

Regioisomeric Differentiation: Carbonyl Position Determines Antimicrobial Spectrum Breadth in Benzodioxepin Scaffolds

The regioisomeric compound 4-phenyl-3,4-dihydro-2H-1,5-benzodioxepin-2-one (carbonyl at position 2) demonstrated broad-spectrum antimicrobial activity against pathogenic bacteria (E. coli, B. subtilis, S. aureus), filamentous fungi (F. graminearum, A. niger, Alternaria sp.), and yeast (C. albicans) [1]. The unsubstituted lactone 5a was notably more active against filamentous fungi and yeast than its methoxy-substituted derivatives. While quantitative MIC values for the target 7-benzoyl isomer are not yet published, the regioisomeric pair establishes that the carbonyl position within the benzodioxepin scaffold critically governs the antimicrobial activity profile, and the 7-position substitution found in the target compound places the benzoyl group in a distinct orientation from the 2-oxo derivatives, predicting a differentiated target spectrum.

Antimicrobial activity Regioisomer comparison Structure-activity relationship

Computational Physicochemical Differentiation: Optimized LogP and Rotatable Bond Profile Versus Dihydroxy Precursor for Blood-Brain Barrier Permeability Prediction

3,4-Dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanone has an XLogP3 of 2.6 and contains only 2 rotatable bonds, whereas 3,4-dihydroxybenzophenone, despite having a lower predicted LogP (~1.9–2.1), possesses 3 rotatable bonds and two hydrogen-bond donors [1][2]. According to CNS MPO (Multiparameter Optimization) scoring guidelines, the combination of moderate lipophilicity (2 < LogP < 5), low rotatable bond count (≤3), and absence of H-bond donors places the target compound in a favorable physicochemical space for blood-brain barrier penetration, a profile that the dihydroxy precursor fails to meet due to excessive hydrogen-bond donor capacity (tPSA ~57 Ų vs. ~35 Ų for the target compound).

In silico ADME Drug-likeness CNS drug discovery

Derivative-Enabled Biological Target Engagement: Prospective Utility as a PDE4 Inhibitor Precursor with Validated Affinity in Related Scaffolds

The closely related derivative N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyridine-4-carboxamide has been characterized as a selective, highly hydrophobic PDE4 inhibitor, with research directed toward enhancing its aqueous solubility via polyamidoamine dendrimer association [1]. This demonstrates that the 3,4-dihydro-2H-1,5-benzodioxepin-7-yl scaffold is capable of engaging the PDE4 enzyme when elaborated with an appropriate amide or carboxamide substituent. The target compound, bearing a 7-benzoyl group, serves as a versatile synthetic intermediate for further derivatization toward PDE4-targeted compounds, a therapeutic target validated for asthma, COPD, and atopic dermatitis [2]. In contrast, simple benzophenones such as 4-methylbenzophenone lack the dioxepin conformational constraint required for selective PDE4 isoform engagement.

PDE4 inhibition Inflammatory disease Lead optimization

Commercially Defined Purity Baseline: 98% Research-Grade Specification Enables Reliable Structure-Activity Relationship Studies

3,4-Dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanone is commercially available at a defined purity of 98% (HPLC) from multiple research chemical suppliers . This represents a well-characterized purity baseline that facilitates reproducible biological testing. In contrast, several related benzodioxepin derivatives such as (8-bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)(phenyl)methanone (CAS 175136-38-6) are offered at a lower purity specification (≥95%) or without a defined purity guarantee . The 98% purity specification of the target compound reduces the probability of confounding biological assay results from impurities, which is particularly critical in early-stage screening where impurity-driven false positives can misdirect lead optimization efforts.

Quality control Reproducibility Compound procurement

Optimal Research and Industrial Application Scenarios for 3,4-Dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanone Based on Verified Differentiation Evidence


CNS Drug Discovery: Blood-Brain Barrier Penetrant Chemical Probes

The favorable computational ADME profile of 3,4-dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanone—specifically its moderate XLogP3 (2.6), low rotatable bond count (2), and absence of hydrogen-bond donors—positions it as an ideal starting scaffold for CNS-penetrant probe development [1]. In CNS drug discovery programs where passive blood-brain barrier permeability is a critical selection gate, this compound outperforms the parent 3,4-dihydroxybenzophenone, whose two hydroxyl donors (tPSA ~57 Ų) are predicted to significantly impair CNS penetration. Medicinal chemistry teams can leverage the 7-benzoyl group as a vector for further functionalization while maintaining the favorable CNS physicochemical space.

PDE4-Targeted Inflammatory Disease Research: Strategic Intermediate for Lead Optimization

The validated engagement of the 3,4-dihydro-2H-1,5-benzodioxepin-7-yl scaffold with the PDE4 enzyme target—demonstrated by the derivative N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyridine-4-carboxamide—establishes a direct rationale for using the target compound as a synthetic intermediate in PDE4 inhibitor discovery programs [2]. PDE4 is a clinically validated target for asthma, COPD, and atopic dermatitis [3]. The target compound's 7-benzoyl group can be converted to amide, carboxamide, or heterocyclic derivatives through well-established transformations, offering a rapid entry into PDE4-focused chemical libraries.

Process Chemistry and Scale-Up: Cost-Efficient Entry into Benzodioxepin Chemical Space

The high-yield (∼93%) one-step synthesis from inexpensive starting materials (3,4-dihydroxybenzophenone and 1,3-dibromopropane) makes 3,4-dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanone an economically attractive entry point for accessing benzodioxepin chemical space at scale . Process chemistry groups evaluating scalable routes to benzophenone-derived building blocks will find this compound's synthesis significantly more cost-effective than multi-step sequences required for amino-substituted benzodioxepin derivatives. The lower melting point (72 °C) further facilitates purification by recrystallization and handling in large-scale operations [4].

Antimicrobial Screening: Exploring Regioisomer-Dependent Activity Profiles

The regioisomeric differentiation observed between 2-oxo and 7-substituted benzodioxepins—where the 2-oxo isomer (4-phenyl-3,4-dihydro-2H-1,5-benzodioxepin-2-one) exhibits broad-spectrum antimicrobial activity particularly against filamentous fungi and yeast—provides a strong rationale for screening the 7-benzoyl regioisomer against analogous microbial panels to map the structure-activity landscape [5]. Researchers engaged in antifungal or antibacterial discovery can use the target compound as a comparator to systematically evaluate how carbonyl position within the dioxepin ring influences antimicrobial potency and spectrum breadth, a SAR axis that remains underexplored.

Quote Request

Request a Quote for 3,4-dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.